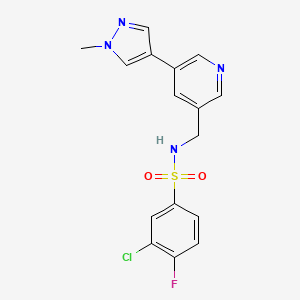

3-chloro-4-fluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

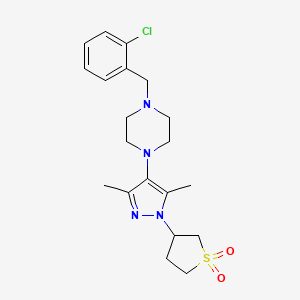

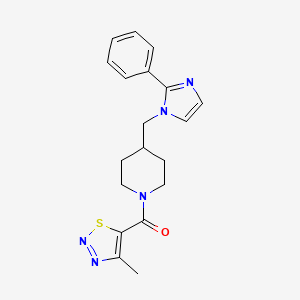

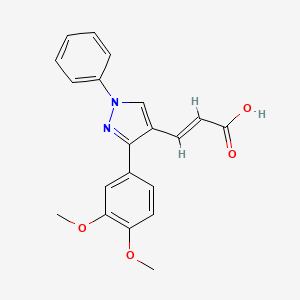

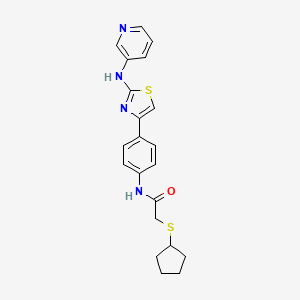

3-chloro-4-fluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H14ClFN4O2S and its molecular weight is 380.82. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimalarial Activity

Pyrazolopyridine-sulfonamide derivatives, including those with structural features similar to the specified compound, have shown promising in vitro activity against Plasmodium falciparum, particularly the chloroquine-resistant clone W2. These compounds' activity highlights their potential as antimalarial agents, opening avenues for developing new treatments to combat malaria resistance (Silva et al., 2016).

Antidiabetic Potential

Fluorinated pyrazoles and benzenesulfonamides have been synthesized as hypoglycemic agents, demonstrating significant antidiabetic activity. These compounds, including fluoropyrazolesulfonylurea and thiourea derivatives, exhibit favorable drug-like profiles, suggesting a promising future in antidiabetic drug development (Faidallah et al., 2016).

Anti-inflammatory and COX-2 Inhibition

Studies on 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties have identified compounds with selective and potent in vitro COX-2 inhibition. This research has implications for developing new anti-inflammatory drugs, particularly injectable COX-2 specific inhibitors with improved pharmacokinetic properties (Pal et al., 2003).

Antimicrobial Activity

New derivatives of benzenesulfonamide, hybridized with substituted pyrazole and thiazole rings, have been synthesized and evaluated for their antimicrobial potency. These compounds showed dual antibacterial and antifungal activities, underscoring their potential as new antimicrobial agents (Abbas et al., 2017).

Neurodegenerative Disease Studies

Fluorinated imidazo and pyrazolopyrimidine derivatives have been identified as having high affinity and selectivity for peripheral benzodiazepine receptors (PBRs). Their distribution in biodistribution studies aligns with PBR localization, suggesting these compounds' potential as imaging agents for studying neurodegenerative disorders (Fookes et al., 2008).

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

It’s known that similar compounds can interact with their targets through hydrogen bonding and pi-pi interactions . This could potentially lead to changes in the target’s function or structure.

Biochemical Pathways

Similar compounds have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect multiple biochemical pathways.

Pharmacokinetics

Similar compounds have been found to have desirable fitting patterns in active sites, characterized by lower binding free energy , which could suggest good bioavailability.

Result of Action

Similar compounds have been found to have potent antiviral activity , which could suggest that the compound may have similar effects.

Action Environment

The synthesis of similar compounds has been carried out under neutral conditions at room temperature , suggesting that the compound may be stable under a variety of environmental conditions.

Biochemical Analysis

Biochemical Properties

Compounds with similar structures, such as indole derivatives, have been found to interact with multiple receptors and exhibit a broad spectrum of biological activities .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Properties

IUPAC Name |

3-chloro-4-fluoro-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFN4O2S/c1-22-10-13(9-20-22)12-4-11(6-19-8-12)7-21-25(23,24)14-2-3-16(18)15(17)5-14/h2-6,8-10,21H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYYNDGLHKURJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2524282.png)

![4-Azaspiro[2.4]heptane-5,7-dione](/img/structure/B2524285.png)